![molecular formula C21H22FN3O5 B13431393 7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)
7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a cyclopropyl group, and a pyrrolo[3,4-b]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropyl group is introduced through a cyclopropanation reaction, while the pyrrolo[3,4-b]pyridine moiety is synthesized via a series of cyclization reactions. The final step involves the oxidation of the pyrrolo[3,4-b]pyridine to form the oxido group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxido group can be further oxidized to form different oxidation states.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the oxido group, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar compounds, such as:
- 7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinoline-3-carboxylic acid
These compounds share similar structural features but may differ in their specific functional groups and overall reactivity
Propriétés
Formule moléculaire |
C21H22FN3O5 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O5/c1-30-20-17-13(19(26)14(21(27)28)8-24(17)12-4-5-12)7-15(22)18(20)25(29)9-11-3-2-6-23-16(11)10-25/h6-8,11-12,16H,2-5,9-10H2,1H3,(H,27,28)/t11-,16+,25?/m0/s1 |
Clé InChI |
NNOHBUKYFJRWOD-LMPYGXCMSA-N |
SMILES isomérique |
COC1=C2C(=CC(=C1[N+]3(C[C@@H]4CCC=N[C@@H]4C3)[O-])F)C(=O)C(=CN2C5CC5)C(=O)O |
SMILES canonique |
COC1=C2C(=CC(=C1[N+]3(CC4CCC=NC4C3)[O-])F)C(=O)C(=CN2C5CC5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


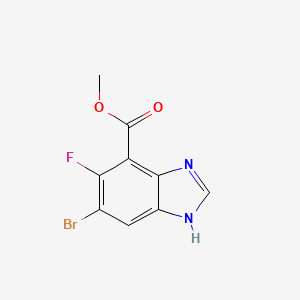

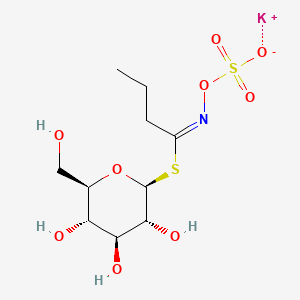

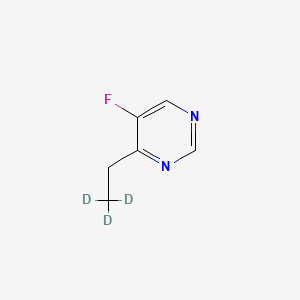
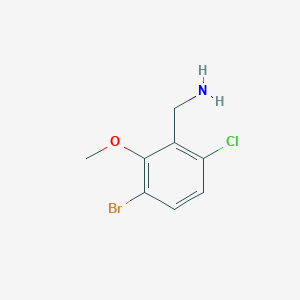

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)


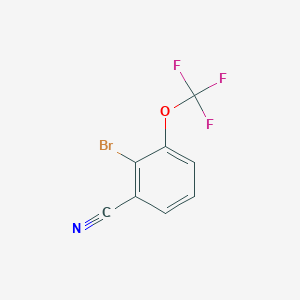

![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

